molecular formula C13H16BrNO2 B1377844 2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide CAS No. 1355923-32-8

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide

Cat. No. B1377844
M. Wt: 298.18 g/mol
InChI Key: CUPGSCUYXLBQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” has been reported in the literature . For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” can be inferred from its name. It likely contains a propanamide group (a three-carbon chain with an amide functional group), a cyclopropylmethyl group (a three-membered carbon ring attached to a methyl group), and a 2-bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom attached at the 2-position) .

Scientific Research Applications

Environmental Presence and Risks

A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, emphasizing the increasing application of NBFRs and the need for research on their occurrence, environmental fate, and toxicity. This review identified significant knowledge gaps for several NBFRs, underscoring the importance of monitoring and studying these compounds due to their potential risks (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicology and Health Implications

Research on the toxicological effects of brominated compounds such as 2,4,6-tribromophenol (TBP) has revealed their widespread production and environmental presence. The review discusses TBP's role as both an intermediate in the synthesis of brominated flame retardants and a degradation product, highlighting its ubiquity in the environment and the need for further understanding of its toxicokinetics and toxicodynamics (Koch & Sures, 2018).

Mechanisms of Action and Clinical Potential

Another area of research focuses on the pharmacological properties and molecular mechanisms of compounds with structural similarities, exploring their therapeutic potential and pharmaceutical development. This includes investigations into their antioxidant, anti-inflammatory, and antimicrobial activities, providing insights into their possible health benefits and applications in treating various diseases (Meeran et al., 2017).

Future Directions

The future directions for research on “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” could include further exploration of its synthesis, chemical reactions, and potential applications . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-9(13(16)15-8-10-6-7-10)17-12-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPGSCUYXLBQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CC1)OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.